molecular formula C21H23N5O3S B2547765 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 886966-18-3

2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2547765
CAS No.: 886966-18-3
M. Wt: 425.51
InChI Key: PJVZPBBUEBXGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds : Research in this area often explores the synthesis of novel compounds with potential therapeutic applications. For example, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, demonstrating significant anti-inflammatory and analgesic activities. These findings underline the ongoing interest in developing new molecules with enhanced biological properties (A. Abu‐Hashem et al., 2020).

Anticancer Evaluation : Another area of interest is the evaluation of novel compounds for anticancer activity. Derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been screened against a panel of cancer cell lines, highlighting the potential of structurally related compounds in oncology (O. Bekircan et al., 2008).

Chemical Characterization and Reactions

Chemical Reactions and Characterization : Studies often focus on the reactions of chemical precursors to synthesize compounds with complex structures, providing valuable information on the chemical behavior and potential applications of these molecules. For instance, the hydrolysis of certain derivatives to yield products with specific functionalities illustrates the versatility of chemical transformations in creating biologically active molecules (Y. Iwanami et al., 1964).

Applications in Drug Design

Drug Design and Discovery : The synthesis and biological evaluation of compounds for potential analgesic and antipyretic properties is a significant area of research. Studies such as the green synthesis of paracetamol analogues demonstrate the environmental and therapeutic relevance of novel synthetic pathways in drug discovery (Y. Dathu Reddy et al., 2014).

Properties

IUPAC Name

2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-3-29-16-10-8-15(9-11-16)12-18-20(28)26(22)21(25-24-18)30-13-19(27)23-17-7-5-4-6-14(17)2/h4-11H,3,12-13,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVZPBBUEBXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.